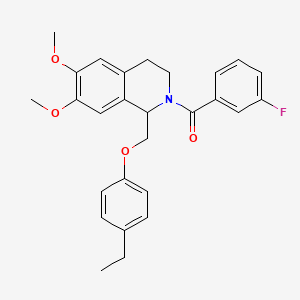
(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-ethylphenoxy)methyl]-2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes an ethylphenoxy group, a fluorobenzoyl group, and dimethoxy substitutions on the tetrahydroisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-ethylphenoxy)methyl]-2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorobenzoyl Group: This step often involves the use of a Friedel-Crafts acylation reaction, where the tetrahydroisoquinoline core is acylated with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Ethylphenoxy Group: This can be accomplished through a nucleophilic substitution reaction, where the ethylphenoxy group is introduced using an appropriate leaving group and base.
Dimethoxy Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-ethylphenoxy)methyl]-2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-[(4-ethylphenoxy)methyl]-2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-ethylphenoxy)methyl]-2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-methylphenoxy)methyl]-2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1-[(4-phenoxy)methyl]-2-(3-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
1-[(4-ethylphenoxy)methyl]-2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the ethylphenoxy and fluorobenzoyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C27H28FNO4 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C27H28FNO4/c1-4-18-8-10-22(11-9-18)33-17-24-23-16-26(32-3)25(31-2)15-19(23)12-13-29(24)27(30)20-6-5-7-21(28)14-20/h5-11,14-16,24H,4,12-13,17H2,1-3H3 |
Clave InChI |
MDXFOFHAWALHTJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)F)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-5-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11221158.png)
![N~8~-(3,4-dimethoxyphenyl)-5-oxo-N~3~-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11221164.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B11221172.png)

![7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11221193.png)
![7-(1-Benzofuran-2-yl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221197.png)
![Methyl 4-[5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B11221209.png)
![1-hydroxy-3-oxo-N-pentyl-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B11221215.png)

![6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]hexanamide](/img/structure/B11221228.png)
![(2Z)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-N-(4-methylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11221231.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B11221240.png)
![3-Hydroxy-1-(2-methylphenyl)-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11221243.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11221250.png)
